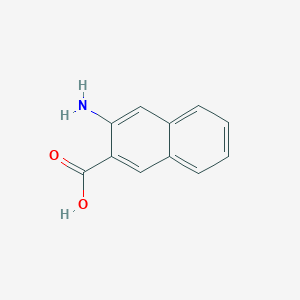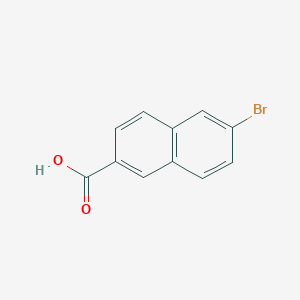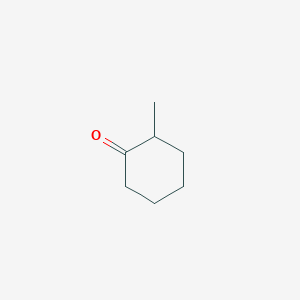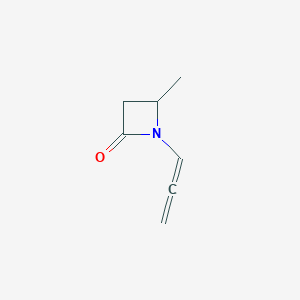
IronSULFUR CLUSTER
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iron-sulfur clusters (ISCs) are ubiquitous in nature and play a crucial role in various biological processes. They are essential for electron transfer, catalysis, and regulation of gene expression. ISCs are found in several proteins involved in energy metabolism, DNA replication, repair, and transcription.
Aplicaciones Científicas De Investigación
Low-energy Spectrum and Electronic Structure
Iron-sulfur clusters, such as [2Fe-2S] and [4Fe-4S], are pivotal in biological processes like nitrogen fixation, respiration, and photosynthesis. Their electronic states are key to their reactivity. Quantum calculations have revealed limitations in traditional models of their electronic structure, showing a higher number of electronic states than previously thought, important for understanding these clusters in catalysis in nature (Sharma et al., 2014).
Biological Functions and Diversity
Iron-sulfur proteins, containing clusters like Fe2S2, Fe3S4, and Fe4S4, perform oxidation-reduction reactions, influence protein structure, and act as catalytic centers and sensors. Their common oxidation states are paramagnetic, presenting challenges in understanding the magnetic properties of mixed valence systems (Beinert et al., 1997).
Cluster Formation in Bacteria
The assembly and insertion of iron-sulfur clusters into proteins is a complex process, largely due to the cellular toxicity of iron and sulfur in their free forms. These clusters are chemically versatile and crucial for sustaining life (Frazzon & Dean, 2003).
Role as Biological Sensors
Iron-sulfur clusters in proteins like transcriptional regulators act as sensors of environmental conditions, including oxygen, stress, and metabolic status. The clusters' redox and coordination properties enable them to detect such analytes and modulate DNA-binding affinity (Crack et al., 2014).
Structural Conversions and Core Types
Iron-sulfur clusters undergo structural conversions, transforming to new structures of different nuclearity. These conversions are significant in biological systems, emphasizing the clusters as modular units subject to covalent bond interactions leading to diverse structures (Holm & Lo, 2016).
Biosynthesis and Cluster Assembly
The biosynthesis of iron-sulfur clusters in eukaryotes, including humans, involves complex cellular machineries. Defects in this process can lead to diseases such as Friedreich’s ataxia and sideroblastic anemia. Mitochondrial iron overload is a common feature in these diseases (Rouault, 2012).
Propiedades
Número CAS |
123921-08-4 |
|---|---|
Nombre del producto |
IronSULFUR CLUSTER |
Fórmula molecular |
Fe4H4S4-4 |
Peso molecular |
355.7 g/mol |
Nombre IUPAC |
iron;sulfanide |
InChI |
InChI=1S/4Fe.4H2S/h;;;;4*1H2/p-4 |
Clave InChI |
PTTXNOSMDBWCQD-UHFFFAOYSA-J |
SMILES |
[SH-].[SH-].[SH-].[SH-].[Fe].[Fe].[Fe].[Fe] |
SMILES canónico |
[SH-].[SH-].[SH-].[SH-].[Fe].[Fe].[Fe].[Fe] |
Sinónimos |
arabino-2-Heptulose, 1,4-dideoxy-6-C-methyl-5-O-methyl-6,7-O-(1-methylethylidene)-, dimethyl acetal |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(Acetyloxy)methyl]-7-methyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone](/img/structure/B44780.png)





![5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-imidazo[4,5b]pyridine](/img/structure/B44797.png)




![(10,13-Dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl) 4-methylbenzenesulfonate](/img/structure/B44807.png)
![6-Methylfuro[3,2-c]pyridine](/img/structure/B44811.png)